Ethyl 3-(3-aminophenoxy)benzoate

Description

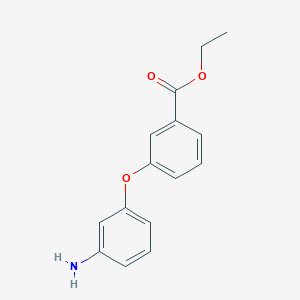

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 3-(3-aminophenoxy)benzoate |

InChI |

InChI=1S/C15H15NO3/c1-2-18-15(17)11-5-3-7-13(9-11)19-14-8-4-6-12(16)10-14/h3-10H,2,16H2,1H3 |

InChI Key |

VSWIYOZNJJCBPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 3 Aminophenoxy Benzoate

Classical Esterification and Etherification Approaches

Classical methods remain a cornerstone in the synthesis of aromatic esters and ethers, offering robust and well-established procedures.

The Fischer-Speier esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca For the synthesis of ethyl 3-(3-aminophenoxy)benzoate, the immediate precursor, 3-(3-aminophenoxy)benzoic acid, would be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commit.edu

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol reactant is typically used, which can also serve as the solvent. masterorganicchemistry.comathabascau.ca Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can be employed to achieve high yields. athabascau.ca The general mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A subsequent dehydration step yields the final ester product. masterorganicchemistry.com

A plausible synthetic protocol based on analogous reactions is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 3-(3-Aminophenoxy)benzoic acid | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux | 4-8 hours | ~85% |

| 3-(3-Aminophenoxy)benzoic acid | Ethanol | p-TsOH | Toluene | Reflux | 6-12 hours | ~80% |

Table 1: Representative Conditions for Fischer Esterification of 3-(3-Aminophenoxy)benzoic acid.

The formation of the diaryl ether bond in the 3-(3-aminophenoxy)benzoic acid precursor is a critical step. This can be achieved through classical Ullmann condensation or the more modern Buchwald-Hartwig amination-type C-O coupling reactions.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. nih.gov For the synthesis of a nitro-substituted precursor, which can then be reduced to the amine, one could react 3-nitrophenol (B1666305) with ethyl 3-bromobenzoate using a copper catalyst. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction and allow for milder conditions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to form C-O bonds, providing a powerful alternative to the often harsh conditions of the Ullmann reaction. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of aryl halides or triflates with alcohols and phenols under relatively mild conditions. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org A potential route would involve the palladium-catalyzed coupling of 3-aminophenol (B1664112) with ethyl 3-bromobenzoate.

A comparative overview of potential conditions for the diaryl ether formation is presented below:

| Reaction Type | Aryl Halide | Phenol Derivative | Catalyst System | Base | Solvent | Temperature |

| Ullmann Condensation | Ethyl 3-bromobenzoate | 3-Nitrophenol | CuI / Ligand (e.g., TMHD) | Cs₂CO₃ | NMP | 120-160 °C |

| Buchwald-Hartwig C-O Coupling | Ethyl 3-bromobenzoate | 3-Aminophenol | Pd(OAc)₂ / Phosphine Ligand (e.g., RuPhos) | K₃PO₄ | Toluene | 80-110 °C |

Table 2: Plausible Catalytic Systems for Diaryl Ether Precursor Synthesis.

Following the coupling to form ethyl 3-(3-nitrophenoxy)benzoate, a standard reduction of the nitro group, for example using tin(II) chloride or catalytic hydrogenation with palladium on carbon, would yield the final product, this compound. orgsyn.org

Palladium-Catalyzed Cross-Coupling Strategies for Benzoate (B1203000) Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. The Buchwald-Hartwig C-O coupling reaction is particularly relevant for the synthesis of the diaryl ether backbone of this compound precursors. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

This approach allows for the direct formation of the C-O bond between an aryl halide and a phenol. For instance, the reaction between ethyl 3-bromobenzoate and 3-aminophenol can be catalyzed by a palladium source, such as palladium(II) acetate (B1210297) or a pre-formed palladium-ligand complex, in the presence of a suitable phosphine ligand and a base. The choice of ligand is critical, with bulky biaryl phosphine ligands often being highly effective.

| Palladium Source | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 °C |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 °C |

| BrettPhos-Pd G3 | NaOtBu | THF | 80 °C |

Table 3: Exemplary Palladium Catalyst Systems for Buchwald-Hartwig C-O Coupling.

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl halide to the Pd(0) center, coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, these principles can be applied to both the esterification and the diaryl ether formation steps.

Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can sometimes lead to faster reaction times. Fischer esterification, in particular, can often be conducted under solvent-free conditions, especially when a large excess of the alcohol reactant is used. rsc.org Mechanochemical methods, such as ball milling, have also emerged as a powerful technique for conducting solvent-free esterifications at room temperature. rsc.org

A key area of green chemistry research is the development of reusable and non-toxic catalysts. For esterification, solid acid catalysts, such as supported iron oxide nanoparticles, have been shown to be effective and can be easily recovered and reused. rsc.org For diaryl ether synthesis, research focuses on developing more efficient and recyclable copper and palladium catalyst systems to reduce catalyst loading and facilitate separation from the product. organic-chemistry.orgjsynthchem.com The use of more abundant and less toxic metals as catalysts is also an active area of investigation.

Atom Economy and Reaction Efficiency Optimization

For the synthesis of this compound via the Ullmann condensation, the atom economy can be calculated by considering the molecular weights of the reactants and the final product.

Table 1: Theoretical Atom Economy for the Ullmann Condensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproducts | % Atom Economy |

| Ethyl 3-bromobenzoate (C₉H₉BrO₂) | 3-Aminophenol (C₆H₇NO) | This compound (C₁₅H₁₅NO₃) | HBr | ~74.6% |

| MW: 229.07 g/mol | MW: 109.13 g/mol | MW: 257.28 g/mol | MW: 80.91 g/mol |

To optimize reaction efficiency, several factors can be fine-tuned:

Catalyst Selection: The choice of copper catalyst and ligand in the Ullmann reaction, or the palladium catalyst and phosphine ligand in the Buchwald-Hartwig reaction, can significantly impact reaction rates and yields.

Reaction Conditions: Optimization of temperature, reaction time, and solvent can lead to higher conversions and reduced formation of side products.

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Chemoselectivity: In the synthesis of this compound, chemoselectivity is a key consideration, particularly when using starting materials with multiple reactive sites. For instance, in the reaction between a halobenzoate and an aminophenol, the desired reaction is the formation of the ether linkage (C-O bond) rather than a C-N bond formation. The choice of reaction conditions and catalyst system is crucial to favor the desired O-arylation over N-arylation. The Ullmann condensation is generally more selective for O-arylation under appropriate conditions.

Regioselectivity: The synthesis of the meta-substituted product, this compound, requires precise control over the regioselectivity of the coupling reaction. This is achieved by using starting materials with the desired substitution pattern, namely ethyl 3-halobenzoate and 3-aminophenol. The inherent positions of the functional groups on the aromatic rings of the precursors dictate the regiochemistry of the final product. Alternative isomers would be formed if, for example, ethyl 4-halobenzoate or 2-aminophenol (B121084) were used.

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, stereoselectivity is not a primary concern in the synthetic pathways discussed.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and cost-effective process.

Table 2: Key Scale-Up Considerations for the Synthesis of this compound

| Parameter | Laboratory Scale | Industrial Scale | Considerations for this compound |

| Reagent Cost & Availability | High-purity, expensive reagents may be used. | Cost-effective and readily available starting materials are essential. | The cost of ethyl 3-bromobenzoate and the palladium or copper catalysts will be a significant factor. Exploring the use of less expensive starting materials like ethyl 3-chlorobenzoate (B1228886) might be necessary, although this could require more forcing reaction conditions. |

| Reaction Time & Throughput | Longer reaction times are often acceptable. | Shorter reaction cycles are crucial for high throughput. | Optimization of catalyst loading and reaction temperature to reduce batch times will be a primary focus. Continuous flow processes could be explored as an alternative to batch production. |

| Heat Transfer | Efficient heat dissipation is manageable in small flasks. | Heat management in large reactors is critical to prevent runaway reactions and ensure consistent product quality. | The exothermic nature of the coupling reactions needs to be carefully managed. The reactor design must allow for efficient heat exchange. |

| Mixing | Stirring is generally effective. | Efficient mixing in large volumes is challenging and can impact reaction kinetics and yield. | The choice of reactor and agitator design is critical to ensure homogeneity, especially if solid reagents or catalysts are used. |

| Work-up & Purification | Chromatographic purification is common. | Distillation, crystallization, and extraction are preferred for large-scale purification. | Developing a robust and scalable purification method to remove catalyst residues and byproducts is essential to achieve the desired product purity. |

| Safety | Handling of hazardous materials is on a small scale. | Rigorous safety protocols are required for handling large quantities of flammable solvents and potentially toxic reagents and catalysts. | A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process. |

| Waste Management | Solvent and byproduct disposal is relatively straightforward. | Minimizing and treating waste streams is a major environmental and economic consideration. | The development of a process with high atom economy and the ability to recycle solvents and catalysts will be crucial for sustainable industrial production. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 3 Aminophenoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution and the solid state. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the molecular framework.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon skeleton and the placement of protons. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms within the molecule.

For Ethyl 3-(3-aminophenoxy)benzoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the two aromatic rings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The aromatic protons on both the benzoate (B1203000) and aminophenoxy rings would appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm, due to spin-spin coupling between adjacent protons. The amine (-NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single peak. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons attached to the oxygen and nitrogen atoms would also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~4.3-4.4 | Quartet (q) | 2H |

| Amine -NH₂ | ~3.8-5.0 | Broad Singlet (br s) | 2H |

| Aromatic Protons | ~6.5-7.9 | Multiplet (m) | 8H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -C H₃ | ~14 |

| Ethyl -C H₂- | ~61 |

| Aromatic C -H | ~108-130 |

| Aromatic C -O / C -N | ~148-158 |

| Aromatic C -C=O | ~132 |

| Ester C =O | ~165 |

Note: The predicted values are based on data from structurally related compounds such as Ethyl 3-aminobenzoate (B8586502) and other substituted aromatic esters. chemicalbook.comrsc.orgchemicalbook.com

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals in their aromatic regions. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would be crucial for tracing the connectivity between adjacent protons within each aromatic ring, helping to assign specific protons to their respective positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, it could show correlations from the ethyl protons to the ester carbonyl carbon and from the aromatic protons to carbons in the adjacent ring across the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the preferred conformation and stereochemistry of the molecule in solution by revealing through-space proximities.

Molecules can adopt different conformations and packing arrangements in the solid state, a phenomenon known as polymorphism. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing these crystalline forms. nih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular distances.

For this compound, ¹³C and ¹⁵N ssNMR could differentiate between polymorphs by detecting variations in chemical shifts that arise from different crystal packing environments. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal and resolution. By analyzing the ssNMR data, one can gain insights into the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonds involving the amine group, within the crystal lattice. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would correspond to the symmetric and asymmetric stretching modes of the primary amine.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. chemicalbook.com The exact position of this band is sensitive to electronic effects and conjugation.

C-O Stretching: The C-O stretches of the ester and the ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Two distinct bands are expected: an asymmetric C-O-C stretch for the ester and another for the aryl ether.

Aromatic Vibrations: The C-H stretching of the aromatic rings occurs above 3000 cm⁻¹, while the characteristic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H | C-H Stretch | ~3030-3100 | Medium-Weak |

| Ester (C=O) | C=O Stretch | ~1715 | Strong |

| Aromatic Rings | C=C Stretch | ~1580-1600 | Medium-Strong |

| Ester/Ether (C-O) | C-O Stretch | ~1100-1300 | Strong |

Note: Predicted frequencies are based on general spectroscopic tables and data from analogous compounds like aminobenzoic acids and ethyl benzoate. researchgate.netchemicalbook.comnist.gov

The precise frequencies of vibrational modes, particularly those involving N-H and C=O groups, are highly sensitive to intermolecular interactions like hydrogen bonding. nih.gov In the solid state, the amine group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen or ether oxygen of a neighboring molecule.

Such hydrogen bonding typically causes a red-shift (a shift to lower wavenumber) and broadening of the stretching bands of the involved groups. For example, the N-H and C=O stretching frequencies in the solid-state IR spectrum would likely be lower than their corresponding frequencies in a dilute, non-polar solution where such interactions are minimized. Comparing the spectra of this compound in different phases (solid vs. solution) or studying temperature-dependent spectral changes can provide valuable information about the strength and nature of these crucial intermolecular forces that dictate the crystal packing. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, with the molecular formula C₁₅H₁₅NO₃, the theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value within a very narrow tolerance (typically <5 ppm) provides strong evidence for the assigned formula.

Table 1: Theoretical HRMS Data for Protonated this compound This table presents calculated values that would be expected from an experimental analysis.

| Ion Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [C₁₅H₁₅NO₃ + H]⁺ | 258.1125 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. First, the precursor ion (e.g., the protonated molecule at m/z 258.11) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions (product ions). Analyzing these fragments helps to piece together the molecular structure.

The fragmentation of this compound would likely proceed along predictable pathways dictated by its functional groups: the ester, the ether linkage, and the aromatic rings. Common fragmentation events would include:

Loss of ethylene (B1197577) (C₂H₄): A characteristic fragmentation of ethyl esters, leading to the formation of a carboxylic acid fragment.

Loss of an ethoxy radical (•OC₂H₅) or ethanol (B145695) (C₂H₅OH).

Cleavage of the ether bond: This is a key fragmentation that can break the molecule into its two main aromatic components.

Table 2: Plausible MS/MS Fragmentation Pathways for [C₁₅H₁₅NO₃ + H]⁺ This table outlines hypothetical, yet chemically reasonable, fragmentation patterns based on the structure of the molecule.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Moiety Lost |

|---|---|---|---|

| 258.11 | C₂H₄ (28.03 Da) | 230.08 | Ethylene from the ethyl ester group |

| 258.11 | C₂H₅O• (45.03 Da) | 213.08 | Ethoxy radical from the ester group |

| 258.11 | C₉H₁₀O₂ (150.07 Da) | 108.06 | Cleavage at ether bond, loss of ethyl benzoate moiety |

X-ray Crystallography for Single Crystal Structure Determination

While no public crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline form. This technique would provide unequivocal proof of its constitution and conformation.

Should a single crystal of this compound be grown and analyzed, the resulting data would reveal how individual molecules pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. Based on the molecule's structure, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It would likely form hydrogen bonds with hydrogen bond acceptors on neighboring molecules, such as the oxygen atoms of the ester's carbonyl group (C=O) or the ether linkage (-O-). These interactions are strong drivers of crystal packing. nih.gov

π-π Stacking: The presence of two phenyl rings makes π-π stacking interactions highly probable. researchgate.net These occur when the electron-rich faces of the aromatic rings stack on top of each other, contributing to the stability of the crystal structure. The geometry can be parallel-displaced or T-shaped.

A crystal structure provides a snapshot of the molecule's conformation in the solid state. For this compound, key conformational features would include the dihedral angles that define the molecule's three-dimensional shape. Of particular interest would be:

The torsion angles around the C-O-C ether linkage, which determine the relative orientation of the two phenyl rings.

The torsion angles of the ethyl ester group, defining its orientation relative to the benzene (B151609) ring it is attached to.

This solid-state conformation is the result of a balance between the molecule's intrinsic conformational preferences and the stabilizing forces of the intermolecular interactions within the crystal lattice.

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure, known as polymorphs. Different polymorphs of the same compound can have different physical properties (e.g., melting point, solubility). Investigating polymorphism is crucial in materials science and pharmaceutical development. To date, no studies on the potential polymorphism of this compound have been reported. Such a study would involve attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids.

Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a "co-former") to create a new crystalline solid with a unique structure and properties. Co-crystallization is often used to improve properties like solubility or stability. Given the presence of hydrogen bonding donor (-NH₂) and acceptor (C=O, -O-) sites, this compound would be a candidate for forming co-crystals with other molecules, such as carboxylic acids or other compounds capable of complementary hydrogen bonding. No co-crystallization studies involving this compound are currently found in the literature.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Theoretical Vibrational Frequencies and IR/Raman Spectra

Vibrational spectroscopy (Infrared and Raman) probes the quantized vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities.

Research Findings: The process begins with a geometry optimization to find the minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of harmonic vibrational frequencies. nih.govnih.gov Because theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.govresearchgate.net

The output provides not only the frequency of each vibrational mode but also its IR intensity and Raman activity, allowing for the generation of a complete theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison is crucial for assigning specific absorption bands to the vibrations of functional groups within the molecule.

Illustrative Vibrational Mode Analysis: This table presents a hypothetical comparison between calculated (scaled) and expected experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Scaled Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3450 | 3450-3500 |

| N-H Symmetric Stretch | -NH₂ | 3360 | 3350-3400 |

| C=O Ester Stretch | -C(=O)O- | 1715 | 1710-1730 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1245 | 1230-1270 |

| C-O-C Symmetric Stretch | Aryl Ether | 1030 | 1020-1050 |

Note: The calculated values are illustrative examples based on DFT studies of similar molecules like 2-amino-5-methylphenol (B193566) and 3-aminobenzonitrile. nih.govresearchgate.net Experimental ranges are standard values. The experimental IR spectrum of the related ethyl 3-aminobenzoate shows characteristic peaks in these regions. nist.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, providing information on intermediates and energy barriers that are often difficult to access experimentally.

Applications in Chemical Synthesis

Use in Polymer Chemistry

The bifunctional nature of derivatives of Ethyl 3-(3-aminophenoxy)benzoate makes them valuable monomers in polymer synthesis. For example, the corresponding diamine, obtained by reduction of a dinitro precursor or amination of a dihalo-derivative, can be polymerized with dicarboxylic acids or their derivatives to produce polyamides. researchgate.net Similarly, di- or tetra-functional derivatives can be used to synthesize polyimides. These polymers are known for their high thermal stability and excellent mechanical properties, making them suitable for applications in aerospace, electronics, and other high-tech industries. For instance, polyamides derived from 2,6-bis(3-aminophenoxy)benzonitrile have been synthesized and characterized. researchgate.net

Role in the Synthesis of Heterocyclic Compounds

The functional groups of this compound can be utilized to construct a variety of heterocyclic systems. For example, the amino group can be part of a condensation reaction with a 1,3-dicarbonyl compound to form a benzodiazepine (B76468) or related seven-membered ring. The molecule can also serve as a precursor for the synthesis of more complex heterocyclic structures through multi-step reaction sequences.

Application as a Fragment in Medicinal Chemistry

The diaryl ether motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. acs.orgnih.govresearchgate.net this compound can serve as a key building block for the synthesis of novel drug candidates. The amino and ester groups provide convenient points for the attachment of various side chains and pharmacophores, allowing for the systematic exploration of structure-activity relationships. The flexibility of the diaryl ether linkage can also be advantageous for optimal binding to a target protein.

Chemical Reactivity, Transformation, and Derivatization of Ethyl 3 3 Aminophenoxy Benzoate

Reactions at the Ester Moiety

The ethyl benzoate (B1203000) portion of the molecule is susceptible to a variety of nucleophilic substitution reactions typical of esters. The reactivity of the carbonyl group is influenced by the electronic effects of the phenoxy and amino substituents on the benzoyl ring.

While specific kinetic studies on the hydrolysis of ethyl 3-(3-aminophenoxy)benzoate are not extensively documented in publicly available literature, the reaction is expected to proceed via standard ester hydrolysis mechanisms. The process can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. hoffmanchemicals.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the ethoxide, or the deprotonation of the carboxylic acid by the base catalyst, yields the carboxylate salt. hoffmanchemicals.com Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-(3-aminophenoxy)benzoic acid.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated as a leaving group, and the catalytic acid is regenerated, yielding the carboxylic acid.

Transesterification is a crucial reaction for modifying the ester group of this compound. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to exchange the ethoxy group for a new alkoxy group. This reaction is typically an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing the ethanol byproduct can be employed to drive the reaction to completion.

Common catalysts for transesterification include strong acids (like sulfuric acid), bases (such as sodium alkoxides), or specific organometallic compounds. The choice of alcohol can range from simple alkanols to more complex polyols, allowing for the synthesis of a variety of ester derivatives. For instance, reaction with methanol (B129727) would yield mthis compound, while reaction with a diol could lead to the formation of polyester (B1180765) structures.

| Reactant Alcohol | Expected Product | Catalyst Type |

| Methanol | Mthis compound | Acid or Base |

| Isopropanol | Isopropyl 3-(3-aminophenoxy)benzoate | Acid or Base |

| Ethylene (B1197577) Glycol | Bis[3-(3-aminophenoxy)benzoyl] ethane-1,2-diol | Acid or Organometallic |

The ester functionality of this compound can be converted into an amide through a process known as aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. hoffmanchemicals.com The reaction mechanism is analogous to hydrolysis, with the amine acting as the nucleophile. For example, reaction with ammonia would produce 3-(3-aminophenoxy)benzamide.

Reduction of the ester group provides access to the corresponding primary alcohol, [3-(3-aminophenoxy)phenyl]methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. hoffmanchemicals.com The reaction proceeds by nucleophilic attack of a hydride ion on the ester carbonyl, leading to a tetrahedral intermediate that eliminates ethoxide. The resulting aldehyde is then further reduced by another equivalent of the hydride to the primary alcohol. hoffmanchemicals.com The use of milder, more sterically hindered reducing agents like diisobutylaluminum hydride (DIBAH) at low temperatures could potentially allow for the partial reduction of the ester to the corresponding aldehyde, 3-(3-aminophenoxy)benzaldehyde. hoffmanchemicals.com

| Reaction | Reagent(s) | Product |

| Amidation | Ammonia (NH₃) | 3-(3-aminophenoxy)benzamide |

| Reduction (to alcohol) | Lithium Aluminum Hydride (LiAlH₄) | [3-(3-aminophenoxy)phenyl]methanol |

| Reduction (to aldehyde) | Diisobutylaluminum Hydride (DIBAH) | 3-(3-aminophenoxy)benzaldehyde |

Reactions Involving the Amino Group

The primary amino group on the phenoxy ring is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The amino group of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield ethyl 3-(3-acetylaminophenoxy)benzoate. This reaction is a standard method for protecting the amino group or for synthesizing amide derivatives.

Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, typically in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide, for instance, ethyl 3-(3-(tosylamino)phenoxy)benzoate. Sulfonamides are important functional groups in medicinal chemistry and materials science.

| Reaction | Reagent | Base | Product |

| Acetylation | Acetyl Chloride | Pyridine or Triethylamine | Ethyl 3-(3-acetylaminophenoxy)benzoate |

| Benzoylation | Benzoyl Chloride | Pyridine or Triethylamine | Ethyl 3-(3-benzoylamino-phenoxy)benzoate |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Ethyl 3-(3-(tosylamino)phenoxy)benzoate |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt, ethyl 3-(3-diazoniumphenoxy)benzoate chloride, is a highly versatile intermediate.

Due to their high reactivity, diazonium salts are generally not isolated and are used immediately in subsequent reactions. They are excellent leaving groups (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups.

| Reaction | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl | Ethyl 3-(3-chlorophenoxy)benzoate |

| Sandmeyer (Bromination) | CuBr | Ethyl 3-(3-bromophenoxy)benzoate |

| Sandmeyer (Cyanation) | CuCN | Ethyl 3-(3-cyanophenoxy)benzoate |

| Schiemann Reaction | HBF₄, then heat | Ethyl 3-(3-fluorophenoxy)benzoate |

| Hydrolysis | H₂O, heat | Ethyl 3-(3-hydroxyphenoxy)benzoate |

Reactions at the Phenoxy Ether Linkage

The diaryl ether linkage is a characteristically stable functional group.

The cleavage of the C-O bond in a diaryl ether, such as the one in this compound, is a challenging transformation that requires harsh reaction conditions. Unlike alkyl ethers, which can be cleaved by strong acids like HBr and HI, diaryl ethers are significantly less reactive because both carbon atoms attached to the oxygen are sp²-hybridized, making nucleophilic substitution difficult. openstax.orgmasterorganicchemistry.com

Cleavage, if achievable, would typically proceed via protonation of the ether oxygen by a very strong acid, followed by nucleophilic attack. However, the stability of the phenyl-oxygen bond makes this process energetically unfavorable. More specialized and forceful reagents, such as boron tribromide (BBr₃) or certain organometallic reagents under specific catalytic conditions, might be required to effect such a cleavage. organic-chemistry.org The products would be a substituted phenol (B47542) and a substituted aryl halide or two different phenolic compounds, depending on the cleavage protocol.

The phenoxy ether linkage in this compound is robust and stable under a wide range of chemical conditions. It is generally inert to:

Basic conditions: It does not react with common bases like NaOH or KOH.

Mild acidic conditions: It is stable to dilute non-nucleophilic acids.

Most oxidizing and reducing agents: Standard reagents used for oxidation or reduction of other functional groups typically leave the ether linkage intact.

This stability allows for selective chemical modifications at the amino or ester functionalities without disrupting the core ether structure.

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The molecule has two distinct benzene rings, each with its own set of substituents that direct incoming electrophiles to specific positions. masterorganicchemistry.com

The outcome of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions depends on the directing effects of the substituents on each ring. youtube.com

Ring A (Substituted with -NH₂ and -OAr'):

Amino group (-NH₂): This is a very strong activating group and is ortho, para-directing.

Ether group (-OAr'): This is also an activating group and is ortho, para-directing.

The combined effect of these two powerful activating groups makes this ring highly susceptible to electrophilic attack. The substitution will be directed primarily to the positions ortho and para to the amino group. The position para to the amino group is already occupied by the ether linkage, so substitution is expected at the two available ortho positions.

Ring B (Substituted with -COOEt and -OAr):

Ethoxycarbonyl group (-COOEt): This is a deactivating group and is meta-directing.

Ether group (-OAr): This is an activating group and is ortho, para-directing.

Here, the directing effects are in opposition. The activating, ortho, para-directing effect of the ether oxygen generally overrides the deactivating, meta-directing effect of the ester group. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho and para to the ether linkage. The position meta to the ester group coincides with one of the positions ortho to the ether group, further favoring substitution at that site.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring | Substituents | Activating/Deactivating Effect | Directing Effect | Predicted Position of Attack |

|---|---|---|---|---|

| A | -NH₂, -OAr' | Strongly Activating | ortho, para | Positions 2 and 6 (ortho to -NH₂) |

| B | -COOEt, -OAr | Conflicting | -COOEt: meta-OAr: ortho, para | Positions 2' and 4' (ortho and para to -OAr) |

Note: Numbering assumes the substituent of interest is at position 1, and for Ring B, the ether linkage is at position 1'.

Nitration, Halogenation, and Sulfonation Studies

The reactivity of this compound in electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation is governed by the directing effects of its substituent groups: the amino group (-NH2), the ether linkage (-O-), and the ethyl carboxylate group (-COOEt). The amino group is a powerful activating and ortho-, para-directing group. The phenoxy group is also activating and ortho-, para-directing. Conversely, the ethyl carboxylate group is a deactivating and meta-directing group.

Given the positions of these functional groups, the aromatic ring containing the amino group is significantly more activated towards electrophilic attack than the ring bearing the ester group. Therefore, electrophilic substitution is expected to occur predominantly on the aminophenoxy ring. The primary sites of substitution would be the positions ortho and para to the strongly activating amino group (positions 2', 4', and 6' relative to the ether linkage). The ether linkage further activates these positions.

Nitration:

The nitration of aromatic amines often requires careful control of reaction conditions to prevent oxidation of the amino group and to manage the high reactivity of the aromatic ring. A common strategy involves the protection of the amino group, for instance, through acetylation to form an acetamido group. This protected group is still ortho-, para-directing but is less activating than the amino group, which allows for more controlled nitration.

A representative nitration reaction on a related compound, 3-phenoxy aniline, would likely proceed by first protecting the amine, followed by reaction with a nitrating agent like nitric acid in the presence of sulfuric acid. The nitro group would be directed to the positions ortho and para to the acetamido group. Subsequent deprotection would yield the nitro-substituted aminophenoxy derivative.

Halogenation:

Direct halogenation of this compound with agents like bromine (Br2) or chlorine (Cl2) is expected to proceed rapidly due to the highly activated nature of the aminophenoxy ring. The reaction would likely lead to polyhalogenation, with halogens substituting at the available ortho and para positions relative to the amino group. To achieve selective monohalogenation, milder reaction conditions or the use of a protecting group for the amine would be necessary.

For instance, bromination using a source like N-bromosuccinimide (NBS) could offer better control over the extent of halogenation. The primary products would be the 2'-bromo, 4'-bromo, and 6'-bromo derivatives of this compound.

Sulfonation:

Sulfonation typically involves reacting the aromatic compound with fuming sulfuric acid (H2SO4/SO3) or chlorosulfonic acid (ClSO3H). Similar to nitration and halogenation, the sulfonation of this compound would be directed to the activated ring. The sulfonic acid group (-SO3H) would be introduced at the positions ortho and para to the amino group. The reaction conditions would need to be controlled to avoid side reactions.

The following table summarizes the expected major products from these electrophilic substitution reactions on the aminophenoxy ring of this compound.

| Reaction | Reagents | Expected Major Products (on the aminophenoxy ring) |

| Nitration | HNO3 / H2SO4 (with protected amine) | Ethyl 3-(3-amino-4-nitrophenoxy)benzoate, Ethyl 3-(3-amino-6-nitrophenoxy)benzoate |

| Bromination | Br2 / FeBr3 (or NBS) | Ethyl 3-(3-amino-4-bromophenoxy)benzoate, Ethyl 3-(3-amino-6-bromophenoxy)benzoate |

| Sulfonation | Fuming H2SO4 | Ethyl 3-(3-amino-4-sulfophenoxy)benzoate, Ethyl 3-(3-amino-6-sulfophenoxy)benzoate |

Design and Synthesis of Advanced Derivatives for Specific Material Applications (without biological intent)

The bifunctional nature of this compound, possessing both an amine and an ester group on a flexible ether-linked backbone, makes it a valuable precursor for the synthesis of advanced materials. Its derivatives are particularly relevant in the field of high-performance polymers.

Introduction of Additional Functional Groups

The introduction of further functional groups onto the this compound scaffold can be used to tune the properties of resulting materials. For example, the amino group can be readily transformed into other functionalities.

One common derivatization is the conversion of the amino group into an isocyanate group (-NCO) by reaction with phosgene (B1210022) or a phosgene equivalent. The resulting isocyanate is a highly reactive species that can participate in the formation of polyurethanes and polyureas.

Another strategic modification is the introduction of photosensitive groups. For instance, the amino group can be reacted with cinnamoyl chloride to yield a cinnamamide (B152044) derivative. The carbon-carbon double bond in the cinnamoyl group can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cross-linked, photosensitive materials.

The ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a key intermediate for the synthesis of polyamides and polyesters.

The following table outlines some examples of functional group introductions and their potential applications in materials science.

| Original Functional Group | Reagent(s) | New Functional Group | Potential Material Application |

| Amino (-NH2) | Phosgene (or equivalent) | Isocyanate (-NCO) | Polyurethane synthesis |

| Amino (-NH2) | Cinnamoyl chloride | Cinnamamide (-NHCO-CH=CH-Ph) | Photosensitive polymers |

| Ethyl Ester (-COOEt) | 1. NaOH (hydrolysis) 2. SOCl2 | Acid Chloride (-COCl) | Polyamide and polyester synthesis |

Polymerization Precursors and Monomer Design

This compound and its derivatives are excellent candidates for monomers in step-growth polymerization. The presence of two distinct reactive sites allows for the formation of a variety of polymer architectures.

One of the most significant applications is in the synthesis of polyamides. By first hydrolyzing the ester group to a carboxylic acid, the resulting 3-(3-aminophenoxy)benzoic acid becomes an AB-type monomer, where 'A' is the amino group and 'B' is the carboxylic acid. Self-polycondensation of this monomer, typically at high temperatures, leads to the formation of a polyamide with regularly repeating ether linkages. These poly(ether-amide)s are known for their good thermal stability, solubility in organic solvents, and film-forming capabilities.

Alternatively, the diamine or diacid derivatives of the core structure can be used as AA or BB-type monomers. For example, reduction of a dinitro derivative of a related diether compound can yield a diamine. This diamine can then be reacted with a diacid chloride (a BB-type monomer) to produce a poly(ether-amide). The ether linkages in the polymer backbone impart flexibility, which can improve processability.

The design of monomers based on this structure allows for the creation of polymers with tailored properties. For example, the incorporation of bulky side groups can increase the solubility and lower the glass transition temperature of the resulting polymers. The synthesis of copolyamides, by introducing a second diamine or diacid into the polymerization, can further modify the material properties.

The following table provides an overview of monomer designs based on the this compound structure and the resulting polymers.

| Monomer Type | Monomer Structure | Co-monomer (if any) | Resulting Polymer Type |

| AB | 3-(3-Aminophenoxy)benzoic acid | None (self-condensation) | Poly(ether-amide) |

| AA | 1,3-Bis(3-aminophenoxy)benzene (a related diamine) | Diacid chloride (e.g., terephthaloyl chloride) | Poly(ether-amide) |

| BB | 1,3-Bis(3-carboxylphenoxy)benzene (a related diacid) | Diamine (e.g., 4,4'-oxydianiline) | Poly(ether-amide) |

Exploration of Advanced Material Applications and Chemical Utilities of Ethyl 3 3 Aminophenoxy Benzoate and Its Derivatives

Polymer Chemistry and Advanced Polymeric Materials

Role as a Monomer in Polycondensation Reactions

No research was found that details the use of Ethyl 3-(3-aminophenoxy)benzoate as a monomer in polycondensation reactions.

Development of Polyimides, Polyamides, or Polyesters with Enhanced Properties

There are no available studies on the synthesis of polyimides, polyamides, or polyesters using this compound as a primary building block.

Thermostability and Mechanical Properties of Derived Polymers

As no polymers derived from this compound have been reported, there is no data on their thermostability or mechanical properties.

Optoelectronic and Photonic Materials

Photoconductive and Charge Transport Properties

There are no published findings on the photoconductive or charge transport properties of this compound or its derivatives.

Non-linear Optical (NLO) Materials Research

The quest for advanced materials for photonic and optoelectronic technologies has identified organic molecules with significant non-linear optical (NLO) properties as prime candidates. Derivatives of aminobenzoates, such as chalcones and Schiff bases, are extensively studied for their potential in this field. These molecules often exhibit large second-order NLO responses due to their push-pull electronic systems, where an electron-donating group (like an amino group) and an electron-accepting group are connected through a π-conjugated bridge. researchgate.netscribd.com

The core structure of this compound provides an excellent starting point for designing such NLO-active molecules. The amino group can be readily condensed with various aldehydes to form Schiff bases or can be a part of a chalcone (B49325) structure. Research on related chalcone derivatives has shown that the presence of an alkene bridge is more effective than an alkyne bridge in enhancing NLO properties, attributed to the higher degree of conjugation in ethylene-linked π systems. researchgate.net Furthermore, the choice of donor and acceptor groups significantly influences the NLO response, with D-π-A-π-D and D-π-D architectures being particularly effective. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO properties of these materials. For instance, the calculated first-order hyperpolarizability (β) of various chalcone derivatives has been shown to be significantly greater than that of urea (B33335), a standard NLO material. researchgate.net These high values are often attributed to the molecule's dipole moment, alignment, and non-covalent interactions.

Table 1: Comparison of NLO Properties of Selected Organic Molecules

| Compound/Derivative Class | Second Harmonic Generation (SHG) Efficiency | First-Order Hyperpolarizability (β) | Key Structural Features |

| Chalcone Co-crystal | 7 times that of urea researchgate.net | - | Co-crystallization enhancing NLO response. |

| Chalcone with high electron donor substituent | - | High (n2 = -2.033 x 10⁻¹¹ esu) researchgate.net | Strong donor-acceptor character. |

| 1-(4-methylthiophenyl)-3-(4-methoxyphenyl) propenone | High SHG efficiency scribd.com | - | Charge transfer from donor to acceptor group. |

Chemical Sensors and Probes

The inherent functionalities of this compound and its derivatives make them highly suitable for the development of chemical sensors. The amino group, in particular, can act as a recognition site for various analytes, while the aromatic framework can be designed to produce a measurable signal, such as a change in fluorescence or electrical conductivity, upon binding.

Development of Chemo-sensors for Specific Analytes (non-biological)

The amino group of this compound can be incorporated into larger molecular structures designed to selectively bind to specific non-biological analytes, such as metal ions. For example, chemosensors based on the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) scaffold have been successfully developed for the detection of Ca²⁺ ions. rsc.org The aminophenoxy moiety plays a crucial role in coordinating with the metal ion. Thiophene-based chemosensors incorporating an aminophenol moiety have also been designed for the selective recognition of Al³⁺ ions in aqueous solutions. nih.gov The design of such sensors often relies on creating a specific binding pocket for the target analyte, leading to a high degree of selectivity.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique for chemical detection, and derivatives of this compound are promising candidates for the development of fluorescent probes. ijirmps.orgresearchgate.netijirmps.orgnih.gov The general principle involves linking the recognition part of the sensor (e.g., the aminophenoxy group) to a fluorophore. The binding of an analyte to the recognition site causes a change in the fluorescence properties of the fluorophore, such as quenching (turning off) or enhancement (turning on) of the emission. researchgate.net

Common mechanisms for fluorescence modulation include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). In a PET-based sensor, the analyte binding can inhibit or promote an electron transfer process that quenches the fluorescence. For instance, fluorescent chemosensors for Mg²⁺ have been developed based on 8-hydroxyquinoline, where the binding of the ion blocks a PET process and leads to a significant increase in fluorescence intensity. rsc.org Similarly, the amino group in derivatives of this compound can act as a PET site. The development of fluorescent sensors for amines has been explored using various molecular scaffolds, where the interaction with the amine analyte modulates the fluorescence output. researchgate.netdntb.gov.ua

Electrically Responsive Sensor Platforms

The aminophenoxy moiety can be incorporated into polymers to create electrically responsive sensor platforms. Conducting polymers are attractive materials for electrochemical sensors due to their stability, flexibility, and good electrical properties. derpharmachemica.com Polyaniline (PANI), for example, contains –NH– functional groups in its structure, which can be exploited for sensing applications. While direct research on polymers from this compound is limited, the presence of the amino group suggests its potential as a monomer for the synthesis of novel conducting polymers. These polymers could be used to modify electrodes for the electrochemical detection of various analytes.

Catalysis and Ligand Design

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. The structure of this compound, with its amino and ester functionalities, offers potential as a precursor for the synthesis of effective ligands for metal-catalyzed reactions.

Utilization as a Ligand in Metal-Catalyzed Reactions

The amino and ether-oxygen atoms in the aminophenoxy-based structure can act as coordination sites for metal ions. Aminophenol-based ligands have been shown to have a significant and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and various bond-forming reactions. rsc.org Metal complexes with aminophenoxide ligands have been successfully used as catalysts for the ring-opening polymerization of L-lactide, with the nature and steric bulk of the ligand influencing the properties of the resulting polymer. ontosight.ai

Furthermore, aminophosphine (B1255530) ligands, which could potentially be synthesized from derivatives of this compound, are widely used in catalysis. researchgate.net These ligands play a crucial role in various reactions, including hydrogenation and cross-coupling. The combination of palladium and amine ligands has been shown to be an inexpensive and highly efficient catalytic system for a range of cross-coupling reactions. The development of novel ligands based on the this compound scaffold could lead to new catalysts with enhanced activity and selectivity for important organic transformations.

Design of Chiral Ligands for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for asymmetric catalysis, which enables the selective production of one enantiomer over the other. rsc.org this compound, being a prochiral molecule, can be derivatized to create novel chiral ligands.

The amino group provides a convenient handle for the introduction of chirality. For instance, reaction with a chiral auxiliary, followed by the introduction of other coordinating groups, could lead to the formation of C1-symmetric or C2-symmetric chiral ligands. nih.gov These ligands could then be used in a variety of asymmetric transformations, such as the reduction of ketones, allylic alkylation, or Diels-Alder reactions.

While there is no specific literature on chiral ligands derived directly from this compound, the broader class of chiral aminoalcohols and diamines has been extensively studied and shown to be effective in asymmetric catalysis. nih.gov The structural framework of this compound offers the potential to create a new class of ligands with unique steric and electronic properties.

Dye Chemistry and Pigment Development

The aromatic structure and the presence of an amino group make this compound a suitable starting material for the synthesis of dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nih.gov

Chromophore Design and Tuning of Absorption/Emission

The core structure of this compound can be incorporated into larger conjugated systems to create novel chromophores. The design of functional dyes often involves the combination of electron-donating and electron-accepting groups connected through a π-conjugated bridge. rsc.orgresearchgate.net In this context, the aminophenoxy moiety can act as an electron-donating group.

By diazotizing the amino group of this compound and coupling it with electron-rich aromatic compounds (coupling components), a variety of azo dyes can be synthesized. researchgate.netmdpi.com The color of the resulting dye, which is determined by its absorption maximum (λmax), can be tuned by systematically varying the electronic properties of the coupling component. The introduction of electron-withdrawing or electron-donating substituents on the coupling partner can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption wavelength.

The solvatochromic behavior of these dyes, i.e., the change in color with the polarity of the solvent, would also be of interest, as it provides insights into the electronic structure of the molecule in its ground and excited states. imist.ma

Table 3: Hypothetical Azo Dyes Derived from this compound

| Coupling Component | Expected Color | Potential Application |

| N,N-Dimethylaniline | Yellow-Orange | Disperse Dye |

| 2-Naphthol | Red | Pigment |

| H-acid | Blue | Reactive Dye |

This table is based on general principles of azo dye chemistry, as specific data for dyes from this compound is not available.

Application in Functional Dyes (e.g., for textiles, displays)

Functional dyes are designed for specific high-tech applications beyond simple coloration. imist.maresearchgate.net Derivatives of this compound could potentially be developed into functional dyes for various purposes.

For textile applications, disperse dyes derived from aminophenoxybenzoates could be synthesized for dyeing hydrophobic fibers like polyester (B1180765). researchgate.netmdpi.com The fastness properties of such dyes, including light fastness, wash fastness, and sublimation fastness, would need to be evaluated to determine their commercial viability.

In the field of organic electronics, chromophores based on the aminophenoxybenzoate scaffold could be explored for use in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net For OLEDs, the molecule could be designed to have suitable HOMO/LUMO energy levels and high fluorescence quantum yield. For DSSCs, the dye would need to have strong absorption in the visible region and be able to efficiently inject electrons into the semiconductor's conduction band.

While the direct application of dyes derived from this compound has not been reported, the versatility of the aminophenoxy structural motif suggests a rich area for future research in the development of novel functional colorants.

Future Research Directions and Unexplored Avenues for Ethyl 3 3 Aminophenoxy Benzoate

Novel Synthetic Methodologies and Green Chemistry Enhancements

The synthesis of amines and their derivatives is a focal point of green chemistry initiatives, aiming to reduce environmental impact. rsc.org Future research on Ethyl 3-(3-aminophenoxy)benzoate should prioritize the development of more sustainable synthetic routes.

Key areas for investigation include:

Biocatalytic Approaches : The use of enzymes, such as those from the ATP-dependent amide bond synthetase (ABS) family, could offer a greener alternative for forming amide linkages if the synthesis proceeds through an amide-forming step. rsc.org Investigating enzymatic catalysis for the ether bond formation is also a significant, albeit challenging, avenue.

Green Metrics Integration : A systematic evaluation of synthetic pathways using tools like the CHEM21 green metrics toolkit can quantitatively assess the environmental footprint. rsc.org This allows for the optimization of reaction conditions, solvent choice, and catalyst systems to minimize waste and energy consumption.

Alternative Solvents and Catalysts : Research into replacing traditional volatile organic solvents with benign alternatives like ionic liquids or supercritical fluids could drastically reduce the environmental impact. Similarly, exploring non-toxic, recyclable catalysts for the key bond-forming reactions is crucial. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Synthesis Step | Traditional Method | Potential Green Chemistry Enhancement | Key Advantage |

|---|---|---|---|

| Ether Linkage | Ullmann condensation (high temperature, copper catalyst, polar aprotic solvents) | Microwave-assisted synthesis; use of more efficient and less toxic catalysts (e.g., palladium or nickel-based systems). | Reduced reaction times, lower energy consumption, avoidance of toxic copper. |

| Nitro Reduction | Catalytic hydrogenation with H₂/Pd/C. mdpi.com | Transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source. nih.gov | Avoids handling of flammable H₂ gas, milder reaction conditions. |

| Amide Formation | (If used as a precursor) Acyl chloride route. | Direct enzymatic condensation using biocatalysts like amide bond synthetases. rsc.org | High selectivity, biodegradable catalyst, aqueous reaction conditions. |

Advanced Computational Modeling for Predictive Material Design

The advancement of computational chemistry and materials informatics offers a paradigm shift from trial-and-error experimentation to predictive, in-silico design. mit.edu By simulating the behavior of this compound and its resultant polymers at a molecular level, researchers can forecast material properties before synthesis.

Future computational efforts should focus on:

Multi-scale Modeling : Employing a range of computational tools, from quantum mechanics (like Density Functional Theory, DFT) to molecular dynamics (MD) and coarse-grained simulations, can predict a hierarchy of properties. youtube.com

Property Prediction : Algorithms can be developed to predict key characteristics of polymers derived from this monomer, such as mechanical strength, thermal stability, dielectric constant, and gas permeability. mit.edu

Inverse Design : A truly revolutionary approach involves using machine learning and AI to define a set of desired properties and then computationally determine the polymer microstructures and co-monomers needed to achieve them. mit.eduyoutube.com

Table 2: Computational Tools for Predictive Design of Aminophenoxybenzoate-Based Polymers

| Computational Tool | Predicted Properties | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, reactivity, spectroscopic properties. | Optimize monomer geometry, predict reaction pathways, understand electronic behavior. |

| Molecular Dynamics (MD) | Glass transition temperature, mechanical moduli, diffusion coefficients, chain packing. | Simulate polymer behavior under different conditions, predict thermomechanical properties. |

| Machine Learning (ML) / AI | Structure-property relationships, identification of optimal co-monomers. | Accelerate materials discovery by screening vast chemical spaces for high-performance candidates. mit.edu |

Integration into Hybrid Organic-Inorganic Materials

Creating hybrid materials that synergistically combine the properties of organic polymers with inorganic frameworks is a rapidly expanding field. The functional groups on this compound make it an ideal organic component for such hybrids.

Unexplored research avenues include:

Surface Functionalization : The amine group can be used to chemically graft the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, zirconia), modifying their surface properties and improving their dispersion in a polymer matrix.

Sol-Gel Chemistry : The ester group could potentially be modified into a trialkoxysilane moiety. This functionalized monomer could then participate directly in sol-gel processes to form covalently linked organic-inorganic networks, such as silsesquioxanes, leading to materials with high thermal stability and mechanical integrity. researchgate.net

Hybrid Films and Coatings : Developing thin films where polymers derived from this compound are blended with inorganic precursors could lead to coatings with tailored refractive indices, gas barrier properties, or enhanced scratch resistance.

Exploration of New Application Domains (e.g., energy storage, CO2 capture, without biological connotation)

The inherent chemical functionalities of this compound suggest its potential in applications beyond high-performance polymers.

CO₂ Capture : The primary amine group is a known reactive site for carbon dioxide. rsc.org Future research could explore the use of this molecule, or polymers derived from it, as a component in solvent systems or solid sorbents for post-combustion CO₂ capture. google.com The goal would be to develop materials with high absorption capacity, low regeneration energy, and high stability. google.com Research could focus on synthesizing porous organic polymers (POPs) where the aminophenoxy moiety provides the CO₂-philic sites.

Table 3: Performance Metrics for Amine-Based CO₂ Capture Systems

| Parameter | Description | Research Goal for New Materials |

|---|---|---|

| Absorption Capacity (mol CO₂/mol amine) | The amount of CO₂ that can be captured by the material. | Maximize capacity to reduce the amount of solvent/sorbent needed. |

| Kinetics (mol/m²·s) | The rate at which CO₂ is absorbed. | Fast kinetics are crucial for efficient processing of flue gas streams. rsc.org |

| Regeneration Energy (kJ/mol CO₂) | The energy required to release the captured CO₂ and recycle the sorbent. | Minimize this value to improve the overall energy efficiency of the process. |

| Vapor Pressure | The tendency of the solvent to be lost to the gas stream. | Low vapor pressure is essential to minimize solvent losses in industrial applications. google.com |

Synergistic Research with Other Functional Organic Compounds

The properties of polymers can be finely tuned by co-polymerizing two or more different monomers. The future of materials based on this compound lies in the strategic selection of co-monomers to create synergistic effects.

Potential synergistic strategies include:

Enhancing Thermal and Mechanical Properties : Co-polymerizing with rigid, planar monomers (e.g., derivatives of biphenyl (B1667301) or pyromellitic dianhydride) could enhance the thermal stability and mechanical strength of the resulting polyimides.

Introducing Electronic Functionality : Combining with electron-donating or electron-accepting monomers could lead to polymers with interesting charge-transport properties, potentially for applications in organic electronics.

Improving Processability : The incorporation of flexible ether linkages from this compound can improve the solubility and processability of otherwise rigid and intractable polymers. Research could focus on finding the optimal balance between performance and processability by varying the ratio of rigid and flexible co-monomers.

Challenges and Opportunities in the Field of Aminophenoxybenzoate Chemistry

While the potential is significant, several challenges must be addressed to advance the field. These challenges, in turn, represent opportunities for impactful research. researchgate.net

Challenge : The multi-step synthesis of aminophenoxybenzoate monomers can be inefficient and costly.

Opportunity : The development of a scalable, high-yield, and green one-pot synthesis would be a major breakthrough, making these monomers more accessible for industrial applications. rsc.orgrsc.org

Challenge : Predicting the bulk properties of polymers from monomer structure with high accuracy remains computationally intensive and complex. mit.edu

Opportunity : Advances in machine learning and AI, trained on larger experimental datasets, can significantly improve the accuracy and speed of predictive models, accelerating the discovery of new materials. youtube.com

Challenge : Achieving a stable and uniform interface between the organic aminophenoxybenzoate component and the inorganic framework in hybrid materials is difficult. researchgate.net

Opportunity : Designing novel coupling agents and surface modification techniques can lead to robust hybrid materials with superior, tailored properties.

Challenge : For applications like CO₂ capture, balancing absorption capacity, selectivity, and regeneration energy is a persistent issue. rsc.orggoogle.com

Opportunity : The systematic structural modification of the aminophenoxybenzoate backbone and co-polymerization strategies provide a vast design space to optimize these competing factors for specific industrial conditions.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-aminobenzoate (B8764639) (Ethyl anthranilate) mdpi.com |

| (S)-2-(2-Nitrobenzamido)propanoic acid mdpi.com |

| 2-amino-2-methyl-1-propanol (AMP) rsc.org |

| bis(3-aminopropyl)amine (APA) rsc.org |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) google.com |

| N,N′-dicyclohexylcarbodiimide (DCC) google.com |

| Biphenyl |

| Pyromellitic dianhydride |

| Silica |

| Titania |

| Zirconia |

| Carbon Dioxide |

| Palladium |

| Nickel |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.